molecular formula C15H15FN2OS B11328151 4-[(4-fluorobenzyl)sulfanyl]-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(4-fluorobenzyl)sulfanyl]-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11328151
M. Wt: 290.4 g/mol
InChI Key: ORZAPXRYQGGOAR-UHFFFAOYSA-N
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Description

4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methyl-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a sulfanyl linkage, and a cyclopenta[d]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methyl-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea. This intermediate is then cyclized with a suitable diketone under acidic conditions to yield the desired cyclopenta[d]pyrimidinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methyl-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrimidinone core.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as nitronium ion for nitration reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrimidinone derivatives.

    Substitution: Functionalized fluorophenyl derivatives.

Scientific Research Applications

4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methyl-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methyl-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the sulfanyl linkage can form reversible covalent bonds with thiol groups in enzymes. This dual interaction can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Fluorophenyl)methyl]sulfanyl}-1-phenyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
  • 3-{[(4-Fluorophenyl)methyl]sulfanyl}-1-(2-methylphenyl)-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

Uniqueness

Compared to similar compounds, 4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methyl-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one stands out due to its unique combination of a fluorophenyl group and a cyclopenta[d]pyrimidinone core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15FN2OS

Molecular Weight

290.4 g/mol

IUPAC Name

4-[(4-fluorophenyl)methylsulfanyl]-1-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C15H15FN2OS/c1-18-13-4-2-3-12(13)14(17-15(18)19)20-9-10-5-7-11(16)8-6-10/h5-8H,2-4,9H2,1H3

InChI Key

ORZAPXRYQGGOAR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCC2)C(=NC1=O)SCC3=CC=C(C=C3)F

Origin of Product

United States

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